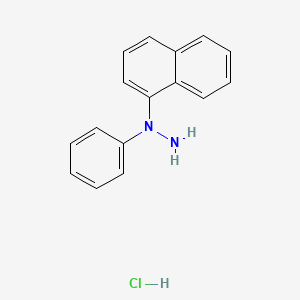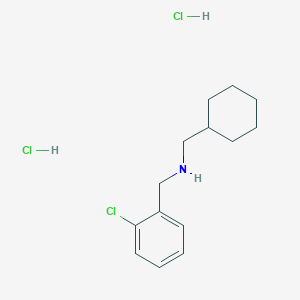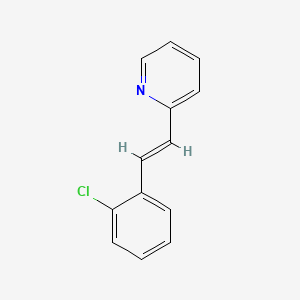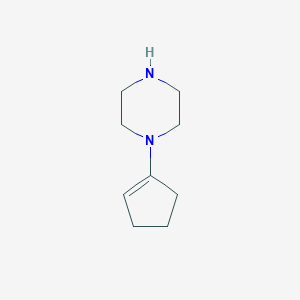
N-Butyl-2-ethylhexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-2-ethylhexylamine is an organic compound with the chemical formula C12H27N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to an alkyl group. This compound is used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butyl-2-ethylhexylamine can be synthesized through several methods. One common approach involves the alkylation of butylamine with 2-ethylhexyl chloride under basic conditions. The reaction typically requires a solvent such as toluene and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, this compound is often produced through continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, which helps in achieving consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-2-ethylhexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Alkyl halides are often used as substrates in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
N-Butyl-2-ethylhexylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and protein modifications.
Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-Butyl-2-ethylhexylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This compound can also participate in nucleophilic attacks on electrophilic centers in biological molecules, leading to modifications in their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Butylamine
- 2-Ethylhexylamine
- N-Methyl-2-ethylhexylamine
Uniqueness
N-Butyl-2-ethylhexylamine is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
61614-51-5 |
|---|---|
Fórmula molecular |
C12H27N |
Peso molecular |
185.35 g/mol |
Nombre IUPAC |
N-butyl-2-ethylhexan-1-amine |
InChI |
InChI=1S/C12H27N/c1-4-7-9-12(6-3)11-13-10-8-5-2/h12-13H,4-11H2,1-3H3 |
Clave InChI |
WNTBDUYEISRPNS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CNCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


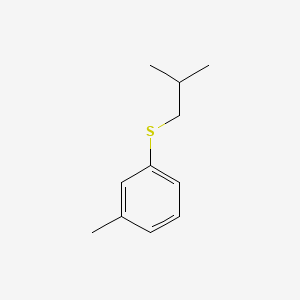
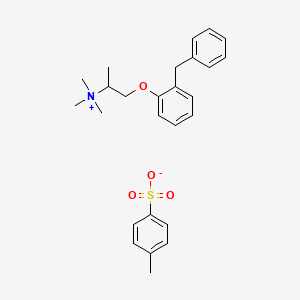

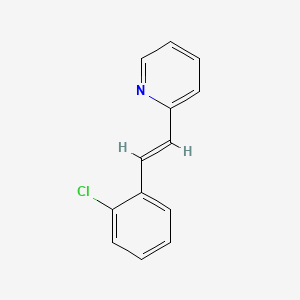
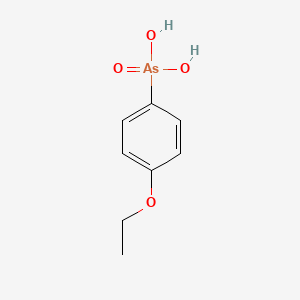
![Propanamide, N-(6-oxo-6H-anthra[9,1-cd]isothiazol-7-yl)-](/img/structure/B13759670.png)
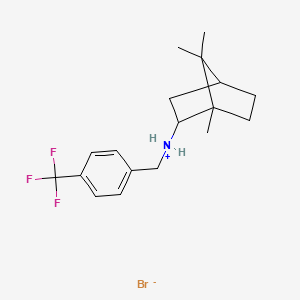
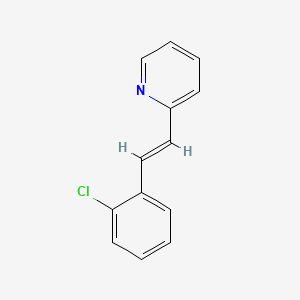
![4-Amino-3-{(e)-[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl}naphthalene-1-sulfonic acid](/img/structure/B13759702.png)
![Acetamide,n-(4-methyl-7-oxo-7h-pyrano[2,3-g]benzothiazol-2-yl)-](/img/structure/B13759705.png)
